

Application Notes and Protocols for In Vivo Studies of (R)-AS-1

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Compound of Interest

Compound Name: (R)-AS-1

Cat. No.: B10830933

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Introduction

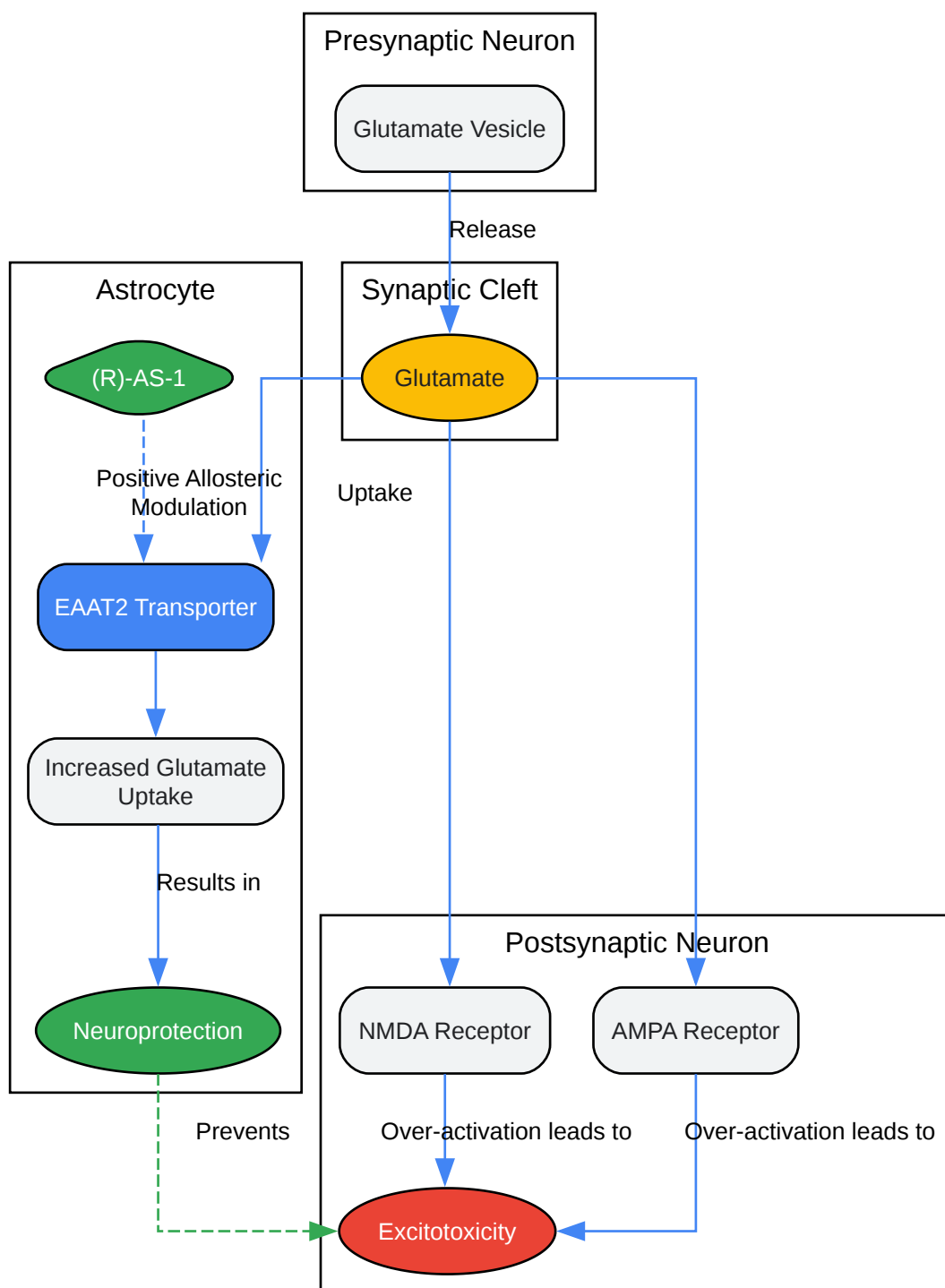
(R)-AS-1, also known as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, is a novel, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary glutamate transporter in the central nervous system, responsible for clearing the majority of synaptic glutamate. By enhancing EAAT2 activity, **(R)-AS-1** promotes the uptake of glutamate from the synapse, thereby reducing excitotoxicity. This mechanism of action has demonstrated significant neuroprotective and broad-spectrum antiseizure properties in various preclinical models, positioning **(R)-AS-1** as a promising therapeutic candidate for epilepsy and other neurological disorders characterized by glutamate dysregulation.[1]

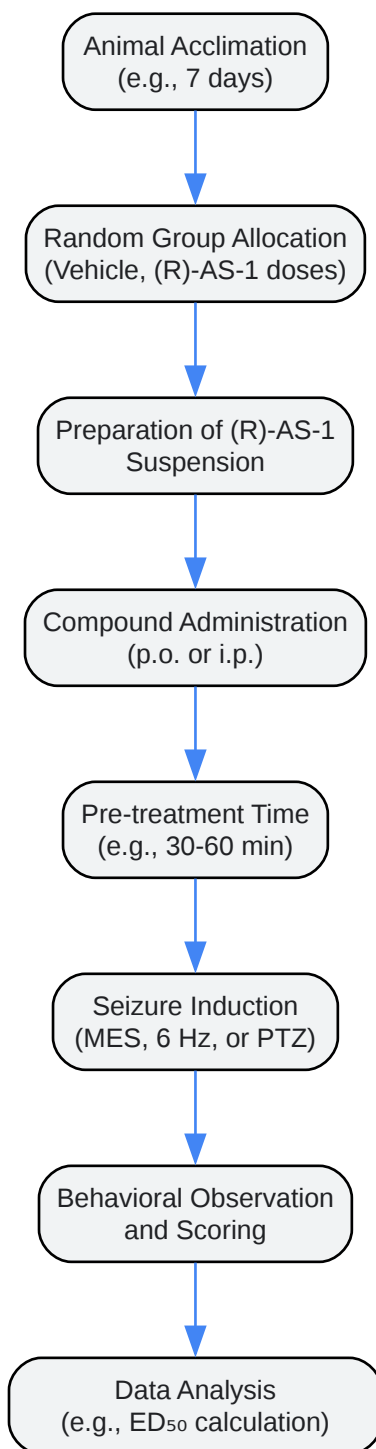
These application notes provide detailed experimental protocols for in vivo studies of **(R)-AS-1** in established mouse models of seizures, as well as a protocol for pharmacokinetic analysis.

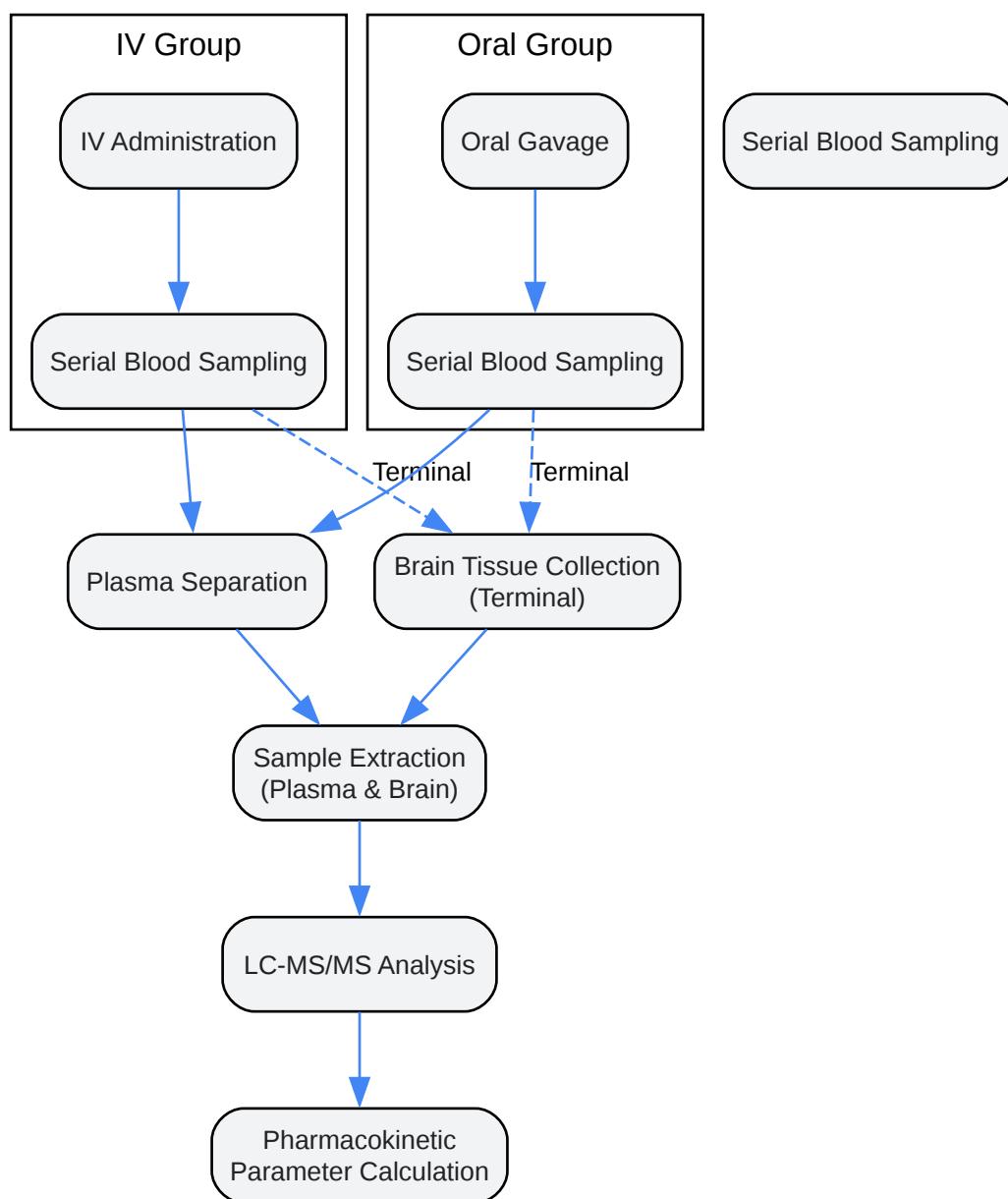
Mechanism of Action: Positive Allosteric Modulation of EAAT2

(R)-AS-1 enhances the function of EAAT2, a critical protein in maintaining glutamate homeostasis. Dysregulation of glutamate is implicated in the pathophysiology of numerous neurological conditions, including epilepsy. By allosterically modulating EAAT2, **(R)-AS-1**

increases the transporter's efficiency in removing excess glutamate from the synaptic cleft, which helps to prevent the over-activation of glutamate receptors and subsequent neuronal damage.







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References

- 1. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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